molecular formula C17H14F2N4S B15087448 1-(1-(2,4-Difluorophenyl)-3-p-tolyl-1H-pyrazol-5-yl)thiourea

1-(1-(2,4-Difluorophenyl)-3-p-tolyl-1H-pyrazol-5-yl)thiourea

Cat. No.: B15087448
M. Wt: 344.4 g/mol
InChI Key: ATKWLSVWCRYNCG-UHFFFAOYSA-N
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Description

1-(1-(2,4-Difluorophenyl)-3-p-tolyl-1H-pyrazol-5-yl)thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . The compound’s structure includes a pyrazole ring substituted with a 2,4-difluorophenyl group and a p-tolyl group, along with a thiourea moiety.

Preparation Methods

The synthesis of 1-(1-(2,4-Difluorophenyl)-3-p-tolyl-1H-pyrazol-5-yl)thiourea typically involves the reaction of 1-(2,4-difluorophenyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid with thiourea under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thiourea derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-(1-(2,4-Difluorophenyl)-3-p-tolyl-1H-pyrazol-5-yl)thiourea undergoes various chemical reactions, including:

Scientific Research Applications

1-(1-(2,4-Difluorophenyl)-3-p-tolyl-1H-pyrazol-5-yl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-(2,4-Difluorophenyl)-3-p-tolyl-1H-pyrazol-5-yl)thiourea involves its interaction with specific molecular targets and pathways. The compound’s thiourea moiety can form hydrogen bonds with biological macromolecules, affecting their function. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound’s antioxidant properties help neutralize free radicals, reducing oxidative stress in cells .

Comparison with Similar Compounds

1-(1-(2,4-Difluorophenyl)-3-p-tolyl-1H-pyrazol-5-yl)thiourea can be compared with other thiourea derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of the pyrazole and thiourea moieties, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H14F2N4S

Molecular Weight

344.4 g/mol

IUPAC Name

[2-(2,4-difluorophenyl)-5-(4-methylphenyl)pyrazol-3-yl]thiourea

InChI

InChI=1S/C17H14F2N4S/c1-10-2-4-11(5-3-10)14-9-16(21-17(20)24)23(22-14)15-7-6-12(18)8-13(15)19/h2-9H,1H3,(H3,20,21,24)

InChI Key

ATKWLSVWCRYNCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=C2)NC(=S)N)C3=C(C=C(C=C3)F)F

Origin of Product

United States

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